5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(16)7-17-6-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAGWKHRLQFSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735026 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224740-83-3 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224740-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Starting Materials : 5-Bromo-3-nitropyridine and 2-(trifluoromethyl)phenylboronic acid.
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Catalyst System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ (2 equiv) in a 1,4-dioxane/water (3:1) mixture at 90°C for 12 hours.
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Intermediate : 5-(2-(Trifluoromethyl)phenyl)-3-nitropyridine (yield: 85–92%).
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Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol converts the nitro group to an amine, yielding 85–90% of the target compound.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 92 |
| Solvent | 1,4-Dioxane/H₂O | 90 |
| Temperature (°C) | 90 | 88 |
| Base | K₂CO₃ | 85 |
Copper-Mediated Ullmann Coupling
Copper catalysts enable direct C–C bond formation between halopyridines and aryl halides under milder conditions than palladium systems.
Reaction Protocol
Table 2: Ullmann Coupling Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Ligand | 1,10-Phenanthroline | 75 |
| Solvent | DMF | 70 |
| Temperature (°C) | 110 | 68 |
Nitro Group Reduction Pathway
This two-step approach starts with a pre-functionalized nitro intermediate, which is reduced to the amine.
Synthesis of 5-(2-(Trifluoromethyl)phenyl)-3-nitropyridine
Catalytic Hydrogenation
Multi-Step Synthesis via Malonate Intermediates
Adapted from CN109232399B, this method involves sequential functionalization of a chloropyridine core.
Reaction Steps
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Alkylation : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in THF/NaH.
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Hydrolysis : Concentrated HCl converts the malonate ester to a carboxylic acid.
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Decarboxylation : Heating under reflux yields 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
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Reduction : Iron powder in acetic acid reduces the nitro group to an amine (83.6% yield).
Table 3: Multi-Step Synthesis Yields
| Step | Yield (%) |
|---|---|
| Alkylation | 76.6 |
| Hydrolysis | 80 |
| Decarboxylation | 85 |
| Reduction | 83.6 |
Directed Ortho-Metalation (DoM) Strategy
DoM enables regioselective functionalization of pyridine derivatives.
Protocol
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Substrate : 3-Aminopyridine with a directing group (e.g., trimethylsilyl).
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Metalation : LDA (2.5 equiv) in THF at −78°C.
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Electrophilic Quenching : 2-(Trifluoromethyl)benzaldehyde followed by oxidation (MnO₂) and reduction (SnCl₂/HCl).
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Overall Yield : 60–65%.
Buchwald-Hartwig Amination
Though typically used for C–N bonds, this method can be adapted for aryl coupling if the amine is protected.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several types of chemical reactions, including:
- Oxidation : The trifluoromethylpyridine can be oxidized to form N-oxides, which are important intermediates in organic synthesis.
- Reduction : Reduction reactions can convert nitro groups to amine groups, enhancing the compound's utility in medicinal chemistry.
- Substitution : The trifluoromethyl group can be substituted with other functional groups under specific conditions, allowing for the diversification of chemical structures.
Common Reagents and Conditions
The following reagents and conditions are typically employed in the reactions involving 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine:
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
- Substitution : Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used:
- From oxidation : N-Oxides are typically produced.
- From reduction : Primary amines can be generated.
- From substitution : Various substituted derivatives can be synthesized based on the substituents introduced.
Synthetic Routes
The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine typically involves:
- Trifluoromethylation : Introduction of the trifluoromethyl group into the phenyl ring using trifluoromethyl iodide or trifluoromethyl sulfonium salts.
- Formation of Pyridine Ring : The pyridine ring is constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In industrial settings, continuous flow reactors are often utilized for the production of this compound. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product while minimizing human error.
Notable Studies and Findings
Recent studies have highlighted the significance of trifluoromethylpyridine derivatives in various fields:
- Trifluoromethylpyridine compounds have shown enhanced biological activity compared to their non-fluorinated counterparts, particularly in agrochemical applications .
- Research indicates that compounds containing trifluoromethyl groups are undergoing clinical trials for their potential use as pharmaceuticals, with many expected to gain approval soon .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Agents
Recent studies have identified 5-(2-(trifluoromethyl)phenyl)pyridin-3-amine as a potential candidate for developing anticancer drugs. The compound exhibits promising activity against several cancer cell lines, attributed to its ability to interact with specific molecular targets involved in tumor growth and proliferation. Research shows that modifications of the pyridine ring can enhance its potency and selectivity towards cancer cells, suggesting a pathway for further drug development .
1.2 Neurological Disorders
The compound is also being explored for its neuroprotective properties. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and depression. In particular, the interaction of trifluoromethyl-containing compounds with serotonin receptors has been linked to improved outcomes in animal models of these disorders .
1.3 Antiviral Activity
Another area of research focuses on the antiviral properties of 5-(2-(trifluoromethyl)phenyl)pyridin-3-amine. Preliminary studies indicate that it may inhibit viral replication through interference with viral proteins, making it a candidate for further investigation in antiviral drug development .
Agrochemical Applications
2.1 Crop Protection
The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their metabolic stability and bioavailability. 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine derivatives are being studied for their potential use as herbicides and insecticides. These compounds can provide targeted action against pests while minimizing environmental impact due to their selective toxicity .
2.2 Development of New Formulations
Research into new formulations containing 5-(2-(trifluoromethyl)phenyl)pyridin-3-amine is ongoing, aiming to optimize delivery systems that enhance plant uptake and effectiveness against agricultural pests. The incorporation of this compound into existing agrochemical products could lead to improved performance and reduced application rates .
Chemical Synthesis Applications
3.1 Synthesis of Complex Molecules
5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine serves as a crucial building block in organic synthesis, particularly in creating more complex fluorinated compounds. Its unique structure allows chemists to employ it in various synthetic pathways, leading to the development of novel materials with enhanced properties .
3.2 Ligand Development for Metal Complexes
The compound's ability to form stable complexes with metal ions has implications for catalysis and materials science. Research is underway to explore its use as a ligand in coordination chemistry, which could facilitate advancements in catalysis and the development of new materials with specific electronic or optical properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor growth in various cancer cell lines | , |
| Neurological Disorders | Modulates neurotransmitter systems | , |
| Antiviral | Inhibits viral replication | , |
Table 2: Agrochemical Applications
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine lies in the position of the trifluoromethyl group on the phenyl ring and the substitution pattern on the pyridine. Key comparisons include:
| Compound Name | Structural Features | Key Differences | |
|---|---|---|---|
| 6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine | CF₃ at phenyl 2-position, pyridin-3-amine | Phenyl attached to pyridine at position 6 instead of 5 | |
| 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine | CF₃ at phenyl 3-position, pyridin-3-amine | CF₃ meta-substitution alters electronic effects | |
| 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine | CF₃O at phenyl 4-position, CF₃ at pyridine 3-position | Additional trifluoromethoxy group and different amine position | |
| 2-((Trifluoromethyl)thio)pyridin-3-amine | CF₃-S group at pyridine 2-position | Thioether functionality instead of phenyl ring |
Physical and Chemical Properties
- Molecular Weight : 238.2 g/mol (calculated for C₁₂H₉F₃N₂).
- Lipophilicity (LogP): Estimated ~2.5 (higher than non-fluorinated analogs due to CF₃ group).
- Solubility: Moderate in organic solvents (e.g., DMSO, ethanol) but low in water due to hydrophobicity of CF₃ .
Comparatively:
- 6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine has similar LogP but slightly altered solubility due to positional isomerism .
- 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine (LogP ~3.1) is more lipophilic due to the trifluoromethoxy group .
Unique Advantages of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine
- Electronic Effects : The 2-CF₃ group on the phenyl ring enhances electron-withdrawing properties, stabilizing intermediates in synthetic pathways.
- Biological Specificity : The 3-amine group on pyridine facilitates hydrogen bonding, improving selectivity for biological targets compared to analogs like 2-((Trifluoromethyl)thio)pyridin-3-amine .
- Metabolic Stability: CF₃ groups reduce oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated derivatives .
Biological Activity
5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and an amine, which contributes to its unique reactivity and interaction with biological targets. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethylpyridine can act as potent fungicides, outperforming traditional agents like chlorine derivatives .
Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine | Antifungal | 0.5 | |
| Fluazinam | Fungicide | 1.0 | |
| Other TFM derivatives | Various | 0.2 - 1.5 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in critical metabolic pathways. For example, SAR studies have highlighted that the introduction of a trifluoromethyl group can significantly enhance the potency of inhibitors against enzymes such as mycobacterial ATP synthase, which is a target for tuberculosis treatment .
Case Study: Mycobacterial ATP Synthase Inhibition
In a recent study, a series of pyridine-based compounds were synthesized and tested for their ability to inhibit mycobacterial growth. Among these, certain analogs of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine demonstrated significant inhibitory effects with MIC values as low as 0.2 µg/mL against Mycobacterium tuberculosis (M.tb) .
Structure-Activity Relationship (SAR)
The efficacy of 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine can be attributed to its structural characteristics. The trifluoromethyl group not only increases hydrophobic interactions but also affects the electronic properties of the molecule, enhancing binding affinity to target proteins.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 group | Increased potency against enzymes and pathogens |
| Variation in amine substitution | Altered selectivity and binding affinity |
| Positioning of substituents on pyridine ring | Significant impact on biological activity |
The mechanism by which 5-(2-(Trifluoromethyl)phenyl)pyridin-3-amine exerts its biological effects involves interaction with specific enzyme active sites. The compound may act as a competitive inhibitor, altering the conformation of target enzymes and thus modulating their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
